

# Solubility of 2-Methylpyridine in Common Organic Solvents: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 2-Methylpyridine

Cat. No.: B075671

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## Introduction

**2-Methylpyridine**, also known as  $\alpha$ -picoline, is a heterocyclic aromatic organic compound with a wide range of applications in the chemical and pharmaceutical industries. It serves as a crucial intermediate in the synthesis of various agrochemicals, pharmaceuticals, and specialty chemicals. A thorough understanding of its solubility in common organic solvents is paramount for process design, reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of **2-methylpyridine**, including qualitative and quantitative data where available, and detailed experimental protocols for solubility determination.

## Physicochemical Properties of 2-Methylpyridine

A foundational understanding of the physicochemical properties of **2-methylpyridine** is essential for interpreting its solubility behavior.

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>7</sub> N
Molecular Weight	93.13 g/mol
Appearance	Colorless to pale yellow liquid
Odor	Strong, unpleasant, pyridine-like
Boiling Point	128-129 °C
Melting Point	-70 °C
Density	~0.943 g/mL at 25 °C
pKa	5.94 (for the conjugate acid)

## Qualitative Solubility of 2-Methylpyridine

**2-Methylpyridine** is a polar molecule due to the presence of the nitrogen atom in the aromatic ring, which can act as a hydrogen bond acceptor. Its overall solubility is governed by the principle of "like dissolves like."

Based on available literature, **2-methylpyridine** exhibits the following qualitative solubility characteristics:

- **Miscible:** It is miscible with water, alcohol (e.g., ethanol, methanol), and diethyl ether.<sup>[1][2]</sup> This high degree of solubility in polar protic and polar aprotic solvents is attributed to favorable dipole-dipole interactions and the potential for hydrogen bonding.
- **Freely Soluble:** It is described as freely soluble in dimethylformamide (DMF), coal tar bases, and lower alcohols.<sup>[3]</sup>
- **Slightly Soluble:** Its solubility is limited in nonpolar solvents such as aliphatic hydrocarbons (e.g., hexane, heptane) and petroleum ether.<sup>[3]</sup> In these solvents, the polar nature of **2-methylpyridine** leads to weaker solute-solvent interactions compared to the cohesive forces within the solvent.

- Soluble in Aromatic Solvents: While specific quantitative data is scarce, it is expected to be soluble in aromatic solvents like benzene and toluene due to  $\pi$ - $\pi$  stacking interactions between the aromatic rings of the solute and solvent.

## Quantitative Solubility Data

A comprehensive search of scientific literature reveals a notable lack of extensive, tabulated quantitative solubility data (e.g., mole fraction, g/100g ) for **2-methylpyridine** across a wide range of common organic solvents at various temperatures. Much of the available research on binary mixtures containing **2-methylpyridine** focuses on other thermodynamic properties such as vapor-liquid equilibrium, excess enthalpy, and activity coefficients at infinite dilution, rather than systematic solubility measurements.<sup>[4][5][6][7]</sup>

The absence of this data highlights a significant knowledge gap and underscores the importance of experimental determination for specific applications. Researchers requiring precise solubility values are strongly encouraged to perform the experimental protocols outlined in the following section.

## Experimental Protocols for Solubility Determination

For researchers and professionals who need to determine the solubility of **2-methylpyridine** in a specific solvent system, the following detailed experimental protocols for the gravimetric and shake-flask methods are provided.

### Gravimetric Method

The gravimetric method is a highly accurate and reliable technique for determining the solubility of a solute in a solvent.<sup>[8][9][10]</sup> It involves preparing a saturated solution, separating the dissolved solute, and determining its mass.

Methodology:

- Preparation of Saturated Solution:
  - Add an excess amount of **2-methylpyridine** to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic bath).

- Agitate the mixture vigorously using a magnetic stirrer or mechanical shaker for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C, 37 °C) with high precision.
- After the initial equilibration period, cease agitation and allow any undissolved **2-methylpyridine** to settle.
- Sample Withdrawal and Filtration:
  - Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.
  - Immediately filter the withdrawn sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any suspended microparticles.
- Mass Determination:
  - Accurately weigh a clean, dry evaporating dish.
  - Transfer the filtered saturated solution into the pre-weighed evaporating dish and record the total mass.
  - Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that ensures complete solvent removal without loss of the less volatile **2-methylpyridine**.
  - Once the solvent is fully evaporated, re-weigh the evaporating dish containing the **2-methylpyridine** residue.
- Calculation of Solubility:
  - The mass of the dissolved **2-methylpyridine** is the final weight of the dish minus the initial weight of the empty dish.
  - The mass of the solvent is the total weight of the solution minus the mass of the dissolved **2-methylpyridine**.
  - Solubility can then be expressed in various units, such as:

- g/100 g solvent: (mass of **2-methylpyridine** / mass of solvent) \* 100
- Mole fraction ( $\chi$ ): (moles of **2-methylpyridine**) / (moles of **2-methylpyridine** + moles of solvent)

## Shake-Flask Method for Miscibility/Immiscibility Determination

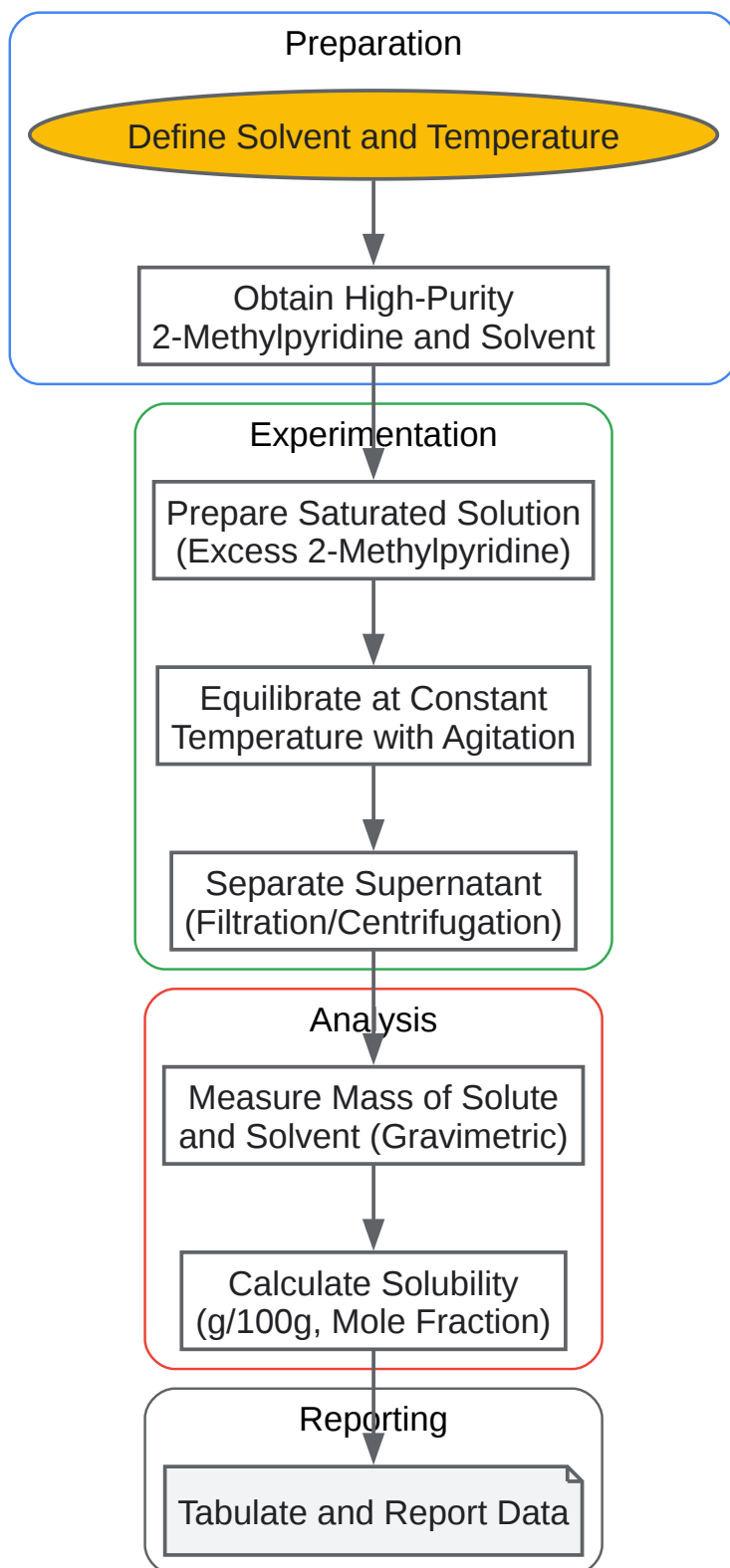
The shake-flask method is a straightforward approach to determine if two liquids are miscible (form a single phase in all proportions) or immiscible (form separate layers).[\[11\]](#)[\[12\]](#)[\[13\]](#)

Methodology:

- Preparation:
  - In a clear, sealed container (e.g., a glass vial or separatory funnel), add equal volumes of **2-methylpyridine** and the test organic solvent.
- Equilibration:
  - Shake the container vigorously for several minutes to ensure thorough mixing.
  - Allow the container to stand undisturbed at a constant temperature and observe the contents.
- Observation and Interpretation:
  - Miscible: If the two liquids form a single, clear, homogeneous phase with no visible interface, they are considered miscible.
  - Immiscible: If the mixture separates into two distinct layers, the liquids are immiscible. The relative positions of the layers will depend on their respective densities.
  - Partially Miscible: If the liquids initially appear to mix but then separate upon standing, or if the volume of one phase increases at the expense of the other, they are partially miscible.

## Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining and evaluating the solubility of **2-methylpyridine** in a common organic solvent.



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Workflow for Experimental Solubility Determination.

## Conclusion

While **2-methylpyridine** is known to be miscible with a variety of polar organic solvents, there is a significant lack of comprehensive quantitative solubility data in the public domain. This guide has summarized the available qualitative information and provided detailed, robust experimental protocols for the gravimetric and shake-flask methods to enable researchers and drug development professionals to determine precise solubility values for their specific needs. The provided workflow diagram offers a clear and logical path for conducting these essential experiments. Accurate solubility data is critical for the successful design, optimization, and implementation of chemical processes involving **2-methylpyridine**.

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- To cite this document: BenchChem. [Solubility of 2-Methylpyridine in Common Organic Solvents: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075671#solubility-of-2-methylpyridine-in-common-organic-solvents]

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